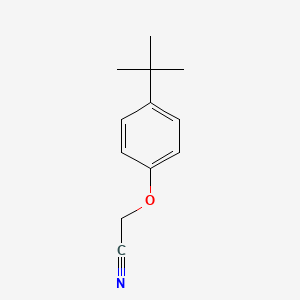

(4-Tert-butyl-phenoxy)acetonitrile

Description

Nomenclature and Identification Systems

(4-Tert-butyl-phenoxy)acetonitrile is systematically identified through multiple nomenclature systems and registry databases, establishing its unique chemical identity within the broader family of aromatic nitrile compounds. The compound is registered under the Chemical Abstracts Service number 50635-24-0, which serves as its primary identification code in chemical databases and regulatory systems. Alternative naming conventions include 2-(4-tert-Butylphenoxy)acetonitrile and 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile, reflecting different approaches to systematic chemical nomenclature. The compound is also referenced as 4-tert-Butylphenoxyacetonitrile and Acetonitrile, (p-tert-butylphenoxy)-, demonstrating the various ways chemical naming systems can describe the same molecular structure.

The molecular identifier systems extend beyond simple names to include standardized structural representations that facilitate database searches and chemical informatics applications. The compound's identification in international chemical databases ensures consistent recognition across different research and industrial contexts. The systematic approach to naming reflects the hierarchical structure of the molecule, beginning with the acetonitrile core and progressing through the phenoxy linkage to the tert-butyl substituted aromatic ring. This comprehensive identification system enables precise communication about the compound in scientific literature and technical documentation.

Molecular Formula and Weight Characteristics

The molecular composition of this compound is defined by the molecular formula C₁₂H₁₅NO, indicating a structure containing twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is precisely calculated as 189.25 grams per mole, establishing important quantitative parameters for stoichiometric calculations and analytical procedures. This molecular weight places the compound within the medium molecular weight range for organic compounds, influencing its physical properties such as volatility, solubility, and handling characteristics.

The elemental composition reveals the predominance of carbon and hydrogen atoms, consistent with the aromatic and aliphatic components of the structure. The presence of a single nitrogen atom in the nitrile functional group and one oxygen atom in the ether linkage creates specific sites for chemical reactivity and intermolecular interactions. The balanced distribution of heteroatoms within the carbon-hydrogen framework contributes to the compound's stability while maintaining reactive sites for potential chemical transformations.

Propriétés

IUPAC Name |

2-(4-tert-butylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVAATCQZHQGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505395 | |

| Record name | (4-tert-Butylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50635-24-0 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50635-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It is known that the compound is used in proteomics research, suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound is involved in reactions at the benzylic position. These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation.

Biochemical Pathways

The compound’s involvement in reactions at the benzylic position suggests that it may influence pathways related to free radical bromination, nucleophilic substitution, and oxidation.

Pharmacokinetics

It is known that the compound is a liquid at room temperature, which may influence its absorption and distribution in the body.

Result of Action

Given its use in proteomics research, it may influence protein structure or function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Tert-butyl-phenoxy)acetonitrile. For instance, the compound is a liquid at room temperature, suggesting that temperature may influence its physical state and potentially its biological activity.

Analyse Biochimique

Biochemical Properties

(4-Tert-butyl-phenoxy)acetonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, such as altered cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been shown to cause liver toxicity in animal models, characterized by elevated liver enzymes and histopathological changes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways often involve the oxidation of this compound to form various metabolites. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production.

Activité Biologique

(4-Tert-butyl-phenoxy)acetonitrile, a compound derived from the phenolic structure of tert-butylphenol, has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and implications in various fields, supported by data tables and relevant studies.

This compound has the molecular formula CHN and a molecular weight of 201.27 g/mol. Its structure features a tert-butyl group attached to a phenoxy moiety linked to an acetonitrile group. The compound is characterized by its lipophilicity and potential for interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 201.27 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Antimicrobial Properties

Research indicates that phenolic compounds, including derivatives of this compound, exhibit antimicrobial activity. A study highlighted the ability of related compounds to inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties due to its structural analogies with known antimicrobial agents .

Endocrine Disruption

Compounds related to this compound have been studied for their endocrine-disrupting capabilities. For example, 4-tert-butylphenol has been identified as an endocrine disruptor, affecting hormonal balance in organisms. This raises concerns regarding the potential biological effects of this compound on endocrine systems in humans and wildlife .

Case Study 1: Cytotoxic Effects on Melanocytes

A significant study examined the effects of 4-tert-butylphenol on human melanocytes, revealing that exposure led to increased expression of apoptosis-related receptors and reduced cell viability at higher concentrations. Although this study focused on a different but related compound, it provides insights into the potential cytotoxic mechanisms that could be relevant for this compound as well .

- Findings :

- At concentrations of 250 µM, cell viability was significantly reduced in immortalized melanocyte cell lines.

- Enhanced expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors was noted.

Case Study 2: Environmental Impact Assessment

An evaluation report highlighted the environmental risks associated with phenolic compounds like 4-tert-butylphenol. These compounds were shown to exhibit endocrine activity at environmentally relevant concentrations, leading to adverse effects on aquatic organisms and potentially impacting ecosystems .

Research Findings Summary

Recent studies have underscored the importance of understanding the biological activity of this compound within broader contexts:

- Antimicrobial Activity : Potential effectiveness against bacterial and fungal pathogens.

- Endocrine Disruption : Risks associated with hormonal imbalance in exposed organisms.

- Cytotoxicity : Evidence from related compounds suggests possible harmful effects on human cells.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development :

- (4-Tert-butyl-phenoxy)acetonitrile has potential applications in drug development due to its ability to act as a ligand in receptor-targeting studies. Research indicates that compounds with similar structures can modulate biological pathways, suggesting that this compound may influence neurotransmitter systems or other pharmacological targets .

- Antioxidant Properties :

Industrial Applications

- Polymer Science :

- Adhesives and Coatings :

- Chemical Intermediates :

Environmental Considerations

Given the structural similarities with other alkylphenols, there are ongoing assessments regarding the environmental impact of this compound. Studies suggest potential endocrine-disrupting properties similar to those observed in related compounds . Therefore, careful management of its use and disposal is recommended to mitigate environmental risks.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of phenolic compounds, including derivatives of this compound. The results demonstrated significant protective effects against oxidative stress in cellular models, indicating potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Polymer Enhancement

Research focused on incorporating this compound into epoxy resin formulations showed marked improvements in thermal stability and mechanical strength compared to traditional formulations without this compound. This enhancement suggests its utility in high-performance materials used in aerospace and automotive industries .

Comparaison Avec Des Composés Similaires

Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile

- Molecular Formula : C₂₈H₃₃N₃O₂

- Molecular Weight : 443.58 g/mol

- Key Features: Contains two oxazoline rings, introducing rigidity and chirality (4S configuration). Enhanced steric bulk compared to (4-Tert-butyl-phenoxy)acetonitrile due to the bicyclic structure.

- Applications : Likely used as a chiral ligand in asymmetric catalysis or as a precursor for bioactive molecules.

- Reactivity: The oxazoline rings may participate in coordination chemistry, unlike the simpler phenoxy-acetonitrile structure .

2-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]acetonitrile

- Molecular Formula : C₁₅H₁₆N₂S

- Molecular Weight : 256.37 g/mol

- Key Features: Incorporates a thiazole ring (sulfur and nitrogen heteroatoms), enhancing electronic diversity. Thiazole’s electron-withdrawing nature may alter nitrile reactivity compared to the phenoxy group.

- Applications: Potential use in pharmaceuticals, leveraging thiazole’s prevalence in drug design (e.g., antimicrobial agents).

- Reactivity : The sulfur atom could facilitate nucleophilic substitution or metal coordination .

4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile

- Molecular Formula: C₁₄H₁₀FNO₂

- Molecular Weight : 243.23 g/mol

- Key Features :

- Fluorine substituent increases electronegativity and lipophilicity.

- Hydroxyl group introduces hydrogen-bonding capability (pKa ~10.08).

- Applications : Suitable for medicinal chemistry due to fluorine’s metabolic stability and hydroxyl’s polarity.

- Reactivity : The hydroxyl group may undergo esterification or oxidation, while fluorine stabilizes adjacent bonds .

Comparative Data Table

Research Findings and Key Differences

Steric and Electronic Effects

- The tert-butyl group in this compound provides steric protection to the phenoxy ring, reducing susceptibility to electrophilic substitution. Oxazoline’s nitrogen participates in resonance, stabilizing the structure but limiting accessibility for reactions .

Solubility and Reactivity

- The fluorinated-hydroxy derivative (C₁₄H₁₀FNO₂) demonstrates higher polarity due to fluorine and hydroxyl groups, increasing solubility in polar solvents like water or methanol .

- This compound’s nonpolar tert-butyl group likely reduces aqueous solubility, favoring organic solvents like acetonitrile or dichloromethane .

Thermal and Chemical Stability

- The tert-butyl group enhances thermal stability in this compound by resisting oxidation.

- In contrast, the hydroxyl group in the fluorinated compound may lead to degradation under acidic or oxidative conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (4-Tert-butyl-phenoxy)acetonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-tert-butylphenol reacts with a cyanide-containing reagent (e.g., chloroacetonitrile) under basic conditions. Optimization involves controlling temperature (60–80°C), solvent selection (polar aprotic solvents like acetonitrile or DMF), and catalyst use (e.g., K₂CO₃). Reaction progress is monitored by TLC or HPLC to ensure complete conversion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~30–35 ppm for ¹³C) and nitrile (C≡N stretch at ~2250 cm⁻¹ in IR).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H⁺] at m/z 219) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (e.g., 60–80% acetonitrile) and UV detection at 220–260 nm .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation, and avoid skin contact. Spills should be absorbed with inert materials (e.g., sand) and disposed of as hazardous waste. Store at room temperature in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do structural features such as the tert-butyl group influence the compound's physicochemical properties and reactivity?

- Methodological Answer : The tert-butyl group increases steric hindrance, reducing nucleophilic attack at the phenoxy oxygen. This enhances thermal stability but may lower solubility in polar solvents. Comparative studies with analogs (e.g., 4-methoxy derivatives) show tert-butyl groups improve lipophilicity (logP ~3.5) and resistance to hydrolysis .

Q. What experimental design strategies are recommended for optimizing chromatographic separation of this compound from complex mixtures?

- Methodological Answer : Use a two-level factorial design to optimize mobile phase composition (e.g., acetonitrile:water ratio), flow rate (0.8–1.2 mL/min), and column temperature (25–35°C). Central composite designs can resolve interactions between variables. For example, a 72% acetonitrile mobile phase at 30°C achieves baseline separation with minimal tailing .

Q. How can researchers address solubility challenges when working with this compound in aqueous systems?

- Methodological Answer : For phase separation, employ salting-out (e.g., Na₂SO₄) or low-temperature extraction (−20°C). Alternatively, use co-solvents like methanol or adjust pH to enhance solubility. Solubility parameters (Hansen solubility) predict compatibility with solvents like THF or ethyl acetate .

Q. What methodologies are employed to assess the purity of this compound and identify trace impurities?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities at 228 nm.

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., dealkylated byproducts).

- Validation : Follow ICH guidelines for LOD/LOQ (e.g., LOD ≤0.1% w/w) .

Q. How should researchers approach contradictory data in analytical results for this compound, particularly in chromatographic retention behavior?

- Methodological Answer : Conduct robustness testing by varying critical parameters (e.g., mobile phase pH ±0.2, column batch variations). Use statistical tools (e.g., Student’s t-test) to assess significance of discrepancies. Replicate experiments under controlled conditions to isolate variables (e.g., temperature fluctuations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.